molecular formula C5H7ClO2 B028321 (E)-3-Ethoxyacryloyl chloride CAS No. 99471-66-6

(E)-3-Ethoxyacryloyl chloride

Cat. No. B028321
CAS RN: 99471-66-6
M. Wt: 134.56 g/mol
InChI Key: SFMFACMIOWQIPR-ONEGZZNKSA-N
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Description

(E)-3-Ethoxyacryloyl chloride, commonly referred to as E3EC, is a versatile organic compound used in the synthesis of various organic compounds. It is a colorless liquid with a pungent odor and is soluble in many organic solvents. It is a reactive compound and is mainly used in the preparation of a variety of organic compounds, such as esters, amides, and other derivatives. It is also used in the manufacture of pharmaceuticals, dyes, and other specialty chemicals.

Scientific Research Applications

  • Polymerization Applications :

    • Singha, Ruiter, and Schubert (2005) demonstrated the polymerization of 3-ethyl-3-(acryloyloxy)methyloxetane via atomic transfer radical polymerization, which did not involve the opening of the oxetane ring (Singha, Ruiter, & Schubert, 2005).
  • Synthesis of Cummarins :

    • Ziegler, Möhler, and Effenberger (1987) explored a simple synthesis method for cumarins using 3-ethoxyacryloyl chloride and phenols, resulting in the formation of 3-ethoxyacrylate-arylester, which can then be cyclized to cumarins (Ziegler, Möhler, & Effenberger, 1987).
    • In another study by the same authors, they reiterated the method for synthesizing cumarins from 3-ethoxyacryloyl chloride and phenols (Ziegler, Möhler, & Effenberger, 1987).
  • Corrosion Inhibition :

    • Osman, Omar, and Al-sabagh (1997) reported that ethoxylated benzyl triethanol ammonium chloride (EBTAC), which can be synthesized from 3-ethoxyacryloyl chloride, exhibits a superior inhibitory effect on the corrosion of carbon steel in sulfuric acid solutions compared to its non-ethoxylated counterpart (Osman, Omar, & Al-sabagh, 1997).
  • Functionalization and Grafting of Polymers :

    • Riva et al. (2007) discussed the derivatization of poly(e-caprolactone) with pendent groups and atom transfer radical polymerization initiators, which enable versatile functionalization and grafting of poly(-caprolactone) (Riva et al., 2007).
  • Synthesis of Antitumor Agents :

    • Sung et al. (2005) described a highly stereoselective reaction involving ethyl (2-cyanoacetyl)carbamate and 3-ethoxyacryloyl chloride, which is relevant in pharmaceutical contexts (Sung et al., 2005).
    • Lee, Choi, Ha, and Cho (1999) synthesized polymers containing ethoxy-exo-3,6-epoxy-1,2,3,6-tetrahydrophthaloyl-5-fluorouracil, demonstrating greater in vitro and in vivo antitumor activities than 5-FU, a chemotherapy medication (Lee et al., 1999).
  • Drug Delivery Systems :

    • Wang et al. (2010) successfully synthesized pH-sensitive hydrogels based on MPEG-PCL-AC, MPEGMA, and MAA, showcasing their potential in oral drug-delivery systems (Wang et al., 2010).
    • Tan et al. (2013) developed a pH-sensitive hydrogel based on MPEG, Poly(-caprolactone), and Itaconic Acid, which is non-toxic and biocompatible, making it suitable for oral drug delivery (Tan et al., 2013).

Safety and Hazards

(E)-3-Ethoxyacryloyl chloride is classified as a corrosive substance and has the potential to cause severe skin and eye irritation . It is also toxic if ingested or inhaled . Therefore, precautions should be taken when handling this compound .

properties

IUPAC Name

(E)-3-ethoxyprop-2-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO2/c1-2-8-4-3-5(6)7/h3-4H,2H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMFACMIOWQIPR-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6191-99-7, 99471-66-6
Record name 3-Ethoxyacryloyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006191997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-ethoxyacryloyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.673
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Ethoxyacryloyl chloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK7NKC6WE4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of (E)-3-Ethoxyacryloyl chloride in the synthesis of Dasatinib?

A1: this compound serves as a crucial starting material in the multi-step synthesis of Dasatinib. [] It reacts with 2-Chloro-6-methylaniline through an acylation reaction. This forms (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide, an intermediate compound that subsequently undergoes further transformations to ultimately yield Dasatinib. []

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